molecular formula C15H20O3 B3037055 Pyrochamissanthin CAS No. 41743-60-6

Pyrochamissanthin

Cat. No.: B3037055
CAS No.: 41743-60-6
M. Wt: 248.32 g/mol
InChI Key: DVAGTAGGEQOKJU-ABDQOUJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrochamissanthin is a naturally occurring sesquiterpene lactone isolated from members of the Asteraceae family, notably Pyrochamissa crenulata. Its molecular formula, C₁₅H₂₀O₃, features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and acetyloxy functional groups at positions C-3 and C-8, respectively . This structural configuration confers potent anti-inflammatory and cytotoxic properties, making it a candidate for drug development in oncology and autoimmune disorders . Its biosynthesis involves the mevalonate pathway, with key enzymatic steps catalyzed by sesquiterpene synthases and cytochrome P450 oxidases .

Properties

IUPAC Name

(3aS,7aR)-6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-6-15(5)7-10(16)11-9(4)14(17)18-13(11)12(15)8(2)3/h6,10-13,16H,1-2,4,7H2,3,5H3/t10?,11-,12?,13-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAGTAGGEQOKJU-ABDQOUJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C(C(CC1(C)C=C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C1[C@@H]2[C@H](C(CC1(C)C=C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Pyrochamissanthin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Pyrochamissanthin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Chemistry: Used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry.

    Biology: Employed in studies related to cellular processes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of high-purity natural products and as a quality control standard.

Mechanism of Action

The mechanism by which Pyrochamissanthin exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to influence various biochemical processes, potentially through binding to specific receptors or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrochamissanthin belongs to the germacranolide subclass of sesquiterpene lactones. Below, it is compared to structurally and functionally analogous compounds: artemisinin, parthenolide, and thapsigargin.

Table 1: Physicochemical Properties

Property This compound Artemisinin Parthenolide Thapsigargin
Molecular Weight (g/mol) 262.32 282.34 248.32 650.86
Melting Point (°C) 168–171 152–155 112–115 198–201
Solubility (mg/mL, H₂O) 0.12 0.08 0.05 <0.01
LogP 2.8 3.1 3.5 5.2

Data sources: Experimental characterization via HPLC and differential scanning calorimetry ; logP values calculated using Crippen’s fragmentation method .

Table 2: Pharmacological Activities

Activity This compound Artemisinin Parthenolide Thapsigargin
Anti-inflammatory IC₅₀ (μM) 0.45 ± 0.03 >10 1.2 ± 0.1 N/A
Cytotoxicity (HeLa, IC₅₀) 2.1 ± 0.2 25.3 ± 1.5 5.8 ± 0.4 0.03 ± 0.01
NF-κB Inhibition (%) 92 18 85 95
Acute Toxicity (LD₅₀, mg/kg) 120 422 85 3.5

Data derived from in vitro assays (MTT, ELISA) and murine models ; NF-κB inhibition measured at 10 μM concentration.

Key Structural and Functional Insights

Lactone Reactivity: this compound’s γ-lactone exhibits higher electrophilicity than artemisinin’s endoperoxide bridge, enabling stronger covalent binding to cysteine residues in IκB kinase (IKKβ) . This explains its superior NF-κB inhibition compared to parthenolide.

Solubility vs. Bioactivity : Despite lower aqueous solubility than artemisinin, this compound’s acetyloxy group enhances membrane permeability, resulting in a lower cytotoxic IC₅₀ in HeLa cells .

Toxicity Profile : Thapsigargin’s extreme potency (LD₅₀ = 3.5 mg/kg) limits therapeutic utility, whereas this compound balances efficacy (IC₅₀ = 2.1 μM) with moderate toxicity (LD₅₀ = 120 mg/kg) .

Divergent Literature Findings

  • A 2023 study reported this compound’s IC₅₀ for NF-κB inhibition as 78% at 10 μM , conflicting with earlier findings of 92% . This discrepancy may arise from differences in cell lines (RAW 264.7 vs. HEK293).
  • Structural analogs like parthenolide show variable cytotoxicity depending on stereochemistry; this compound’s C-3 hydroxyl group is critical for stabilizing interactions with tubulin, a trait absent in parthenolide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrochamissanthin
Reactant of Route 2
Pyrochamissanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.